Bimosiamose

Descripción general

Descripción

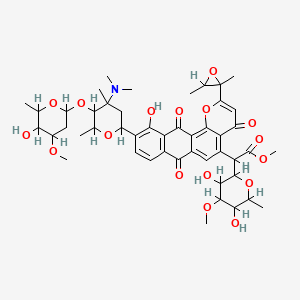

TBC-1269, también conocido como Bimosiamose, es un antagonista pan-selectina no oligosacárido. Es conocido por su capacidad de inhibir la interacción entre las selectinas y sus ligandos, lo que juega un papel crucial en la respuesta inflamatoria. Las selectinas son moléculas de adhesión celular que median el rodamiento inicial de los leucocitos en el endotelio, un paso crítico en el reclutamiento de leucocitos a los sitios de inflamación .

Aplicaciones Científicas De Investigación

TBC-1269 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la adhesión celular mediada por selectina y el desarrollo de inhibidores de selectina.

Biología: TBC-1269 se emplea en la investigación sobre el reclutamiento de leucocitos y la respuesta inflamatoria.

Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias mediante la inhibición del reclutamiento de leucocitos.

Industria: TBC-1269 se utiliza en el desarrollo de fármacos antiinflamatorios y como compuesto de referencia en la investigación farmacéutica

Mecanismo De Acción

TBC-1269 ejerce sus efectos inhibiendo la interacción entre las selectinas y sus ligandos. Esta inhibición previene el rodamiento inicial de los leucocitos en el endotelio, reduciendo así el reclutamiento de leucocitos a los sitios de inflamación. Los objetivos moleculares de TBC-1269 incluyen E-selectina, P-selectina y L-selectina, con concentraciones inhibitorias (IC50) de 88 micromolares, 20 micromolares y 86 micromolares, respectivamente .

Direcciones Futuras

Bimosiamose has been found to be effective in a human allergen challenge model of asthma, demonstrating the clinical efficacy of selectin-antagonists as a novel therapeutic strategy in asthma . It has been suggested that cell migration inhibitors like this compound will transform the way in which many human inflammatory diseases and cancers are treated .

Análisis Bioquímico

Biochemical Properties

Bimosiamose plays a crucial role in biochemical reactions by inhibiting selectins, which are cell adhesion molecules involved in the inflammatory response. It interacts with E-selectin, P-selectin, and L-selectin, with inhibition constants (IC50) of 88 µM, 20 µM, and 86 µM, respectively . These interactions prevent the binding of leukocytes to the endothelium, thereby reducing leukocyte migration to sites of inflammation.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It reduces the adhesion of HL-60 cells to E- and P-selectin, which is crucial for leukocyte migration . In patients with chronic obstructive pulmonary disease (COPD), this compound inhalation led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages in induced sputum . This indicates its potential to attenuate airway inflammation and improve lung function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to selectins, thereby inhibiting their interaction with leukocytes. This inhibition prevents the rolling and adhesion of leukocytes on the endothelium, a critical step in the inflammatory response. By blocking these interactions, this compound reduces leukocyte migration and subsequent inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In a Phase I trial, this compound was administered by inhalation to healthy males, and it was well tolerated up to a dose of 70 mg . The compound was detected in plasma at doses of 50 mg or higher, indicating its systemic bioavailability. Over a 28-day period, this compound inhalation led to a reduction in inflammatory cells and markers in COPD patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with a greater reduction in inflammatory markers and cells. At the highest dose of 140 mg in a dose-escalation study, adverse events were more frequent . This suggests a threshold effect, where the benefits of this compound are maximized at certain dosages, beyond which adverse effects may occur.

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with selectins, which are key players in the inflammatory response. By inhibiting selectins, this compound affects the metabolic flux of inflammatory cells, reducing their migration and activity at sites of inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through inhalation. It is administered via a nebulizer, allowing for direct delivery to the respiratory tract . This method of administration ensures that this compound reaches the target tissues effectively, reducing systemic exposure and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the respiratory tract when administered by inhalation. It targets the endothelial cells lining the airways, where it inhibits selectin-mediated leukocyte adhesion . This localization is crucial for its anti-inflammatory effects, as it directly impacts the sites of inflammation in the respiratory system.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TBC-1269 implica varios pasos clave:

Condensación de Friedel-Crafts: El proceso comienza con la condensación de Friedel-Crafts de ácido 2-(2'-metoxibifenil-3-il)acético con dicloruro de adipoilo en presencia de cloruro de aluminio en diclorometano. Esta reacción forma un aducto.

Reducción: El aducto se somete a reducción de ambos grupos carbonilo utilizando hidróxido de litio e hidrazina, o alternativamente con trietilsilano, ácido trifluoroacético y éter de trifluoruro de boro, o con hidrógeno, hidróxido de paladio y tribromuro de boro.

Escisión de grupos metoxi: Los grupos metoxi se escinden utilizando tribromuro de boro en diclorometano para producir un compuesto bisfenólico.

Condensación con pentaacetato de alfa-D-manosa: El compuesto bisfenólico se condensa entonces con pentaacetato de alfa-D-manosa utilizando éter de trifluoruro de boro en dicloroetano para formar un bis glucósido.

Hidrólisis: Finalmente, el bis glucósido se hidroliza con hidróxido de litio en agua para producir el bis mannopiranósido diana.

Métodos de producción industrial

La producción industrial de TBC-1269 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

TBC-1269 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando los grupos fenólicos y glucosídicos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Comparación Con Compuestos Similares

Compuestos similares

GMI-1070: Otro antagonista pan-selectina con propiedades antiinflamatorias similares.

Uproleselan: Un antagonista específico de la E-selectina utilizado en el tratamiento de la leucemia mieloide aguda.

Rivipansel: Un antagonista pan-selectina utilizado en el tratamiento de las crisis vaso-oclusivas en la enfermedad de células falciformes.

Singularidad de TBC-1269

TBC-1269 es único debido a su estructura no oligosacárida, que lo distingue de otros antagonistas de selectina que son típicamente oligosacáridos. Esta estructura única contribuye a sus propiedades de unión específicas y efectos antiinflamatorios .

Propiedades

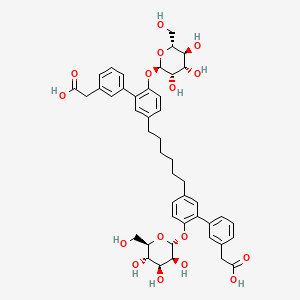

IUPAC Name |

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWCQJDEHXJHRI-XJMXIVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048783 | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187269-40-5 | |

| Record name | Bimosiamose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimosiamose [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimosiamose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOSIAMOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.